

# Technical Support Center: Overcoming Spectral Interference of Cerium-140 in ICP-MS

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cerium-140

Cat. No.: B079874

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating spectral interferences when analyzing **Cerium-140** ( $^{140}\text{Ce}$ ) by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).

## Troubleshooting Guide: Unreliable $^{140}\text{Ce}$ Results

Use this guide to diagnose and resolve common issues related to  $^{140}\text{Ce}$  spectral interference during your ICP-MS analysis.

**Problem:** Elevated or inconsistent background signal at m/z 140.

Possible Cause	Troubleshooting Steps
Polyatomic Interference	<p>1. Identify Potential Sources: Review your sample matrix, acid digest, and plasma gases for elements that could form polyatomic ions at <math>m/z</math> 140 (e.g., <math>^{124}\text{Sn}^{16}\text{O}^+</math>, <math>^{124}\text{Te}^{16}\text{O}^+</math>).<a href="#">[1]</a><a href="#">[2]</a></p> <p>2. Employ Collision/Reaction Cell (CRC): Use helium (He) as a collision gas for Kinetic Energy Discrimination (KED) to reduce polyatomic interferences.<a href="#">[3]</a><a href="#">[4]</a> For specific interferences, a reactive gas like hydrogen (<math>\text{H}_2</math>) or ammonia (<math>\text{NH}_3</math>) might be more effective.<a href="#">[5]</a><a href="#">[6]</a></p> <p>3. Optimize Plasma Conditions: Operate under "hot plasma" conditions to improve the decomposition of polyatomic species. Conversely, "cool plasma" might reduce certain argon-based interferences.<a href="#">[7]</a></p>
Isobaric Interference	<p>1. Identify Interfering Elements: Analyze your sample for the presence of elements with isotopes at <math>m/z</math> 140, primarily <math>^{140}\text{La}</math> and <math>^{140}\text{Nd}</math>.</p> <p>2. Use Mathematical Correction: Measure a different, interference-free isotope of the interfering element (e.g., <math>^{139}\text{La}</math> or <math>^{143}\text{Nd}</math>) and apply a correction equation to subtract its contribution from the <math>^{140}\text{Ce}</math> signal.<a href="#">[8]</a><a href="#">[9]</a><a href="#">[10]</a></p> <p>3. Utilize High-Resolution ICP-MS (HR-ICP-MS): If available, use an HR-ICP-MS to physically separate the <math>^{140}\text{Ce}</math> peak from the isobaric interferences.<a href="#">[11]</a><a href="#">[12]</a></p>
Doubly-Charged Ion Interference	<p>1. Screen for Heavy Rare Earth Elements (REEs): High concentrations of heavy REEs can lead to <math>\text{M}^{2+}</math> interferences (e.g., <math>^{280}\text{Hf}^{2+}</math>).</p> <p>2. Apply Correction Equations: Monitor a non-interfered isotope of the heavy REE and apply a correction factor. Modern software may automate this process by measuring half-mass isotopes.<a href="#">[13]</a></p> <p>3. Optimize Plasma Conditions: Adjust plasma</p>

settings to minimize the formation of doubly-charged ions, typically monitored by the  $\text{Ba}^{2+}/\text{Ba}^{+}$  ratio.

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## Frequently Asked Questions (FAQs)

Q1: What are the primary spectral interferences I should be concerned about when analyzing  $^{140}\text{Ce}$ ?

A1: The primary spectral interferences for  $^{140}\text{Ce}$  are isobaric and polyatomic.

- **Isobaric Interferences:** These are from isotopes of other elements that have the same nominal mass as  $^{140}\text{Ce}$ . The most common are  $^{140}\text{La}$  and  $^{140}\text{Nd}$ .[\[14\]](#)
- **Polyatomic Interferences:** These are molecular ions formed in the plasma from the sample matrix, acids, or plasma gases that have a mass-to-charge ratio of 140. Examples include oxides (e.g.,  $^{124}\text{Sn}^{16}\text{O}^{+}$ ,  $^{124}\text{Te}^{16}\text{O}^{+}$ ) and argides.[\[1\]](#)[\[2\]](#)
- **Doubly-Charged Ion Interferences:** At high concentrations, heavy elements can form doubly-charged ions that interfere at  $m/z$  140 (e.g.,  $^{280}\text{Hf}^{2+}$ ).[\[13\]](#)[\[15\]](#)

Q2: How can I remove these interferences?

A2: Several strategies can be employed, often in combination:

- **Collision/Reaction Cell (CRC) Technology:** This is a common and effective method to remove polyatomic interferences. A collision gas (like He) or a reaction gas (like  $\text{H}_2$  or  $\text{NH}_3$ ) can neutralize or shift the interfering ions.[\[3\]](#)[\[6\]](#)
- **Mathematical Corrections:** For isobaric interferences, you can measure another isotope of the interfering element and mathematically subtract its contribution from your  $^{140}\text{Ce}$  signal.[\[9\]](#)[\[10\]](#)
- **High-Resolution ICP-MS (HR-ICP-MS):** This technique provides the mass resolution needed to separate the analyte peak from the interfering peaks.[\[11\]](#)[\[12\]](#)

- Tandem ICP-MS (ICP-MS/MS): Offers enhanced selectivity by using a first quadrupole to isolate the  $m/z$  140 ions before they enter the collision/reaction cell, preventing the formation of new interferences within the cell.[14][16]
- Sample Preparation: In cases of severe matrix effects, separating Cerium from the interfering matrix prior to analysis can be beneficial.[17]

Q3: When should I use a collision gas versus a reaction gas in my CRC?

A3: The choice depends on the nature of the interference.

- Collision Mode (e.g., He): Use for general-purpose removal of a wide range of polyatomic interferences. It works by a process called Kinetic Energy Discrimination (KED), which is effective for larger polyatomic ions.[3][4] It is generally not effective for isobaric interferences.[10]
- Reaction Mode (e.g.,  $H_2$ ,  $NH_3$ ,  $O_2$ ): Use for specific, well-characterized interferences that are reactive with the chosen gas. For example, some oxide interferences can be effectively removed by reacting them to form a different species that no longer interferes.[5][18] This mode requires more careful method development as the reaction gas could potentially react with your analyte or create new interferences.[19]

Q4: Can I avoid interferences by choosing another Cerium isotope?

A4: While choosing an interference-free isotope is a common strategy in ICP-MS, it is challenging for Cerium.[4][11]  $^{140}Ce$  is the most abundant isotope (88.45%), providing the best sensitivity. The next most abundant isotope,  $^{142}Ce$  (11.11%), also suffers from isobaric interference from  $^{142}Nd$ . Therefore, it is generally preferable to address the interferences on  $^{140}Ce$  directly.

Q5: How do I set up a mathematical correction for isobaric interference on  $^{140}Ce$ ?

A5: To correct for an isobaric interference like  $^{140}Nd$ , you need to:

- Measure the signal intensity at an un-interfered isotope of the interfering element (e.g.,  $^{143}Nd$ ).

- Determine the natural isotopic abundance ratio between the interfering isotope ( $^{140}\text{Nd}$ ) and the monitored isotope ( $^{143}\text{Nd}$ ).
- Analyze a pure standard of the interfering element to establish an instrument-specific response ratio.
- Use this ratio to calculate the signal contribution of  $^{140}\text{Nd}$  at  $m/z$  140 in your sample based on the measured intensity of  $^{143}\text{Nd}$ , and subtract it from the total signal at  $m/z$  140.[\[9\]](#)[\[10\]](#) Many modern ICP-MS software platforms can automate these calculations.

## Quantitative Data on $^{140}\text{Ce}$ Interferences

The following table summarizes potential spectral interferences on  $^{140}\text{Ce}$ .

Interference Type	Isotope / Ion	Exact Mass (amu)	Required Resolution (m/ $\Delta m$ )	Notes
Analyte	$^{140}\text{Ce}^+$	139.905439	-	Most abundant Ce isotope (88.45%).
Isobaric	$^{140}\text{La}^+$	139.906109	~210,000	Lanthanum is often present in samples containing Cerium.
Isobaric	$^{140}\text{Nd}^+$	139.90848	~160,000	Neodymium is a common co-existing rare earth element.
Polyatomic (Oxide)	$^{124}\text{Sn}^{16}\text{O}^+$	139.90343	~70,000	Can be significant if tin is present in the sample matrix.
Polyatomic (Oxide)	$^{124}\text{Te}^{16}\text{O}^+$	139.90448	~130,000	Tellurium-containing samples can generate this interference.
Polyatomic (Hydroxide)	$^{123}\text{Sb}^{16}\text{O}^1\text{H}^+$	139.9103	~23,000	From antimony in the sample matrix.
Doubly-Charged	$^{280}\text{Hf}^{2+}$	139.9528	~10,000	Only a concern with very high concentrations of Hafnium.

## Experimental Protocols

### Protocol 1: Interference Reduction using a Collision/Reaction Cell (CRC)

This protocol outlines the general steps for using a CRC to mitigate polyatomic interferences on  $^{140}\text{Ce}$ .

- Instrument Tuning: Tune the ICP-MS according to the manufacturer's recommendations to ensure robust plasma conditions, typically aiming for a low oxide ratio (e.g.,  $\text{CeO/Ce} < 2\%$ ).  
[5][20]
- Mode Selection:
  - Helium (He) Collision Mode: Introduce He gas into the collision cell. Optimize the gas flow rate (typically 4-10 mL/min) and the Kinetic Energy Discrimination (KED) voltage to maximize the reduction of polyatomic interferences while minimizing the loss of  $^{140}\text{Ce}$  analyte signal.[3] This is a good starting point for unknown matrices.
  - Hydrogen ( $\text{H}_2$ ) Reaction Mode: If oxide-based interferences are suspected (e.g.,  $^{124}\text{Sn}^{16}\text{O}^+$ ), introduce  $\text{H}_2$  as a reaction gas (often as a mix with He).  $\text{H}_2$  can react with oxide ions to break them apart. Optimize the  $\text{H}_2$  flow rate carefully, as excessive flow can lead to analyte signal suppression or the formation of hydride species.
- Performance Verification: Analyze a solution containing the suspected interfering element (e.g., a high concentration of Tin) but no Cerium. The signal at  $m/z$  140 should be significantly reduced in He or  $\text{H}_2$  mode compared to running with no gas in the cell.
- Analysis: Analyze calibration standards, quality controls, and samples under the optimized CRC conditions.

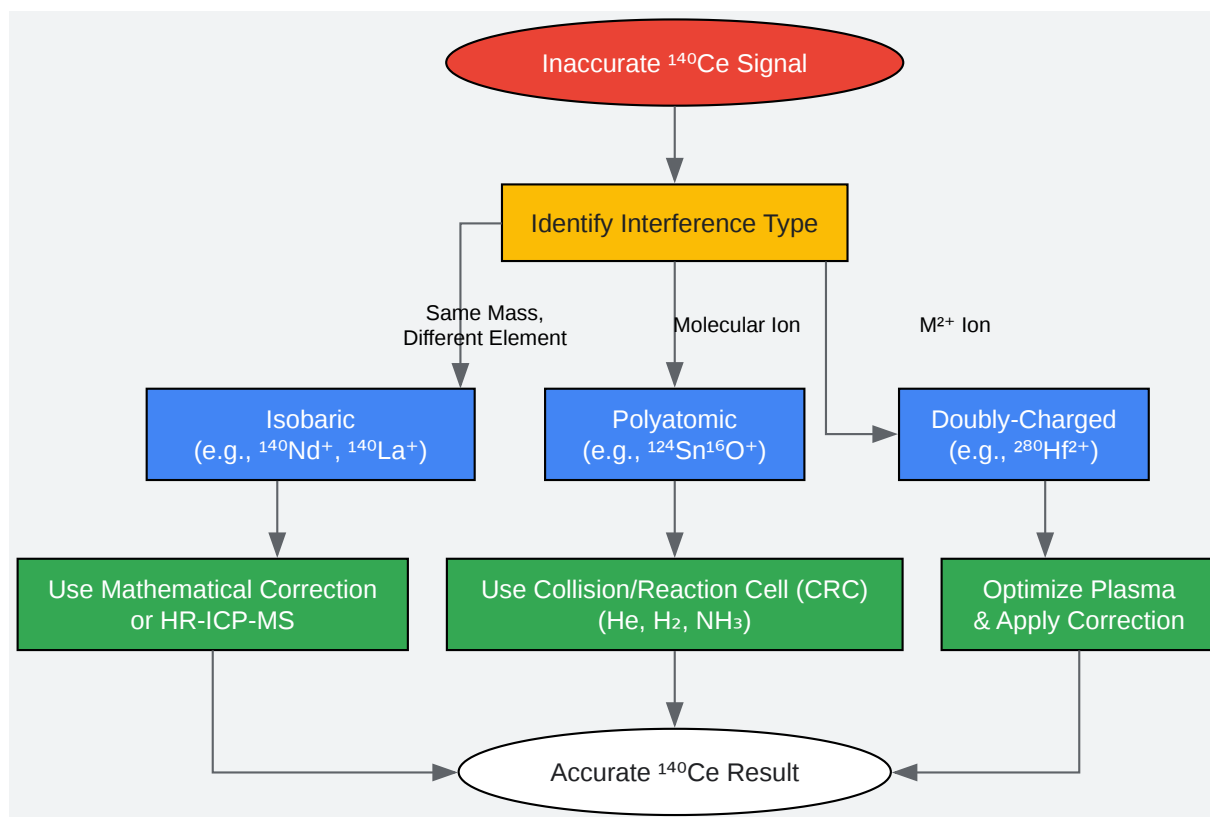
### Protocol 2: Mathematical Correction for Isobaric Interferences

This protocol describes how to apply a mathematical correction for the interference of  $^{140}\text{Nd}$  on  $^{140}\text{Ce}$ .

- Isotope Selection: Add the following isotopes to your analytical method:  $^{140}\text{Ce}$ ,  $^{143}\text{Nd}$ , and  $^{139}\text{La}$  (to monitor for  $^{140}\text{La}$  interference as well).
- Calibration: Calibrate the instrument for all elements of interest, including Ce, Nd, and La.
- Determine Correction Factor:
  - Analyze a single-element standard of high-purity Neodymium.
  - Measure the counts per second (cps) for  $^{140}\text{Nd}$  and  $^{143}\text{Nd}$ .
  - Calculate the Correction Factor (CF) as:  $\text{CF} = (\text{cps at m/z 140 in Nd Std}) / (\text{cps of } ^{143}\text{Nd in Nd Std})$ .
- Apply Correction Equation: In your ICP-MS software, set up an elemental equation for  $^{140}\text{Ce}$ :
  - $\text{Corrected } ^{140}\text{Ce cps} = \text{Measured cps at m/z 140} - (\text{CF} \times \text{Measured cps of } ^{143}\text{Nd})$
- Validation: Analyze a mixed standard containing both Ce and Nd with known concentrations. The calculated concentration of Ce after correction should be accurate. Repeat for any other necessary corrections (e.g., for La).

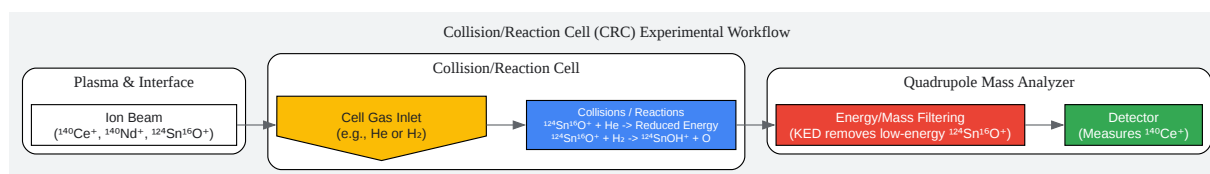
## Visualizations





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Caption: Troubleshooting workflow for  $^{140}\text{Ce}$  interference.



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Caption: Workflow of interference removal using a CRC.

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- To cite this document: BenchChem. [Technical Support Center: Overcoming Spectral Interference of Cerium-140 in ICP-MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079874#overcoming-spectral-interference-of-cerium-140-in-icp-ms]

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